Talactoferrin Alfa

Antibacterial In Vitro Lactoferrin Comparison

Talactoferrin Alfa is an orally bioavailable recombinant human lactoferrin (rhLF) produced via expression in the fungus Aspergillus niger var. awamori.

Molecular Formula C19H26Cl2N2O
Molecular Weight 369.3 g/mol
Cat. No. B1204572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalactoferrin Alfa
Molecular FormulaC19H26Cl2N2O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3
InChIKeyVQLPLYSROCPWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talactoferrin Alfa for Scientific Procurement: Recombinant Human Lactoferrin Specifications and Research Applications


Talactoferrin Alfa is an orally bioavailable recombinant human lactoferrin (rhLF) produced via expression in the fungus Aspergillus niger var. awamori [1]. It is an 80 kDa glycoprotein belonging to the transferrin family of iron-binding proteins [1][2]. Its amino acid sequence is identical to native human lactoferrin, with the only structural difference being in its glycosylation pattern [1]. As an immunomodulatory agent, its mechanism of action involves binding to the intestinal endothelium within the gut-associated lymphoid tissue (GALT), leading to the recruitment and activation of dendritic cells and subsequent systemic immune responses [1][2]. This product is also known by the synonyms Oral rhLF, TLF, and recombinant human lactoferrin, and is identified by CAS Registry Number 308240-58-6 [2].

Why Talactoferrin Alfa Cannot Be Substituted with Generic Lactoferrins


Generic substitution of Talactoferrin Alfa with other lactoferrins (e.g., bovine milk-derived lactoferrin (bLf) or native human lactoferrin) is not scientifically valid due to critical differences in structure, glycosylation, and resulting bioactivity. Talactoferrin Alfa is a recombinant protein with a unique glycosylation profile that is distinct from native human and bovine lactoferrins [1]. This specific glycosylation pattern, a consequence of its expression in Aspergillus niger, directly influences its functional potency and activity profile [1]. In vitro comparative studies demonstrate that this structural variation translates into quantifiably different bioactivities; for instance, Talactoferrin Alfa exhibits a significantly stronger antibacterial effect (specifically against Enteropathogenic E. coli) than bovine lactoferrin [2]. Therefore, assuming functional equivalence between different lactoferrin sources can lead to misleading or irreproducible experimental results. The evidence below further quantifies these critical distinctions that are essential for accurate scientific selection and procurement.

Quantitative Evidence Guide: Direct Comparative Data for Talactoferrin Alfa


Superior Antibacterial Activity of Talactoferrin Alfa vs. Bovine Lactoferrin

In a direct in vitro comparison using an enteropathogenic Escherichia coli (EPEC) growth assay, Talactoferrin Alfa (TLf) demonstrated a statistically significant stronger suppression of bacterial growth compared to bovine lactoferrin (bLf) [1].

Antibacterial In Vitro Lactoferrin Comparison Gastrointestinal

Reduced Apoptotic and Differentiation Effects vs. Bovine Lactoferrin

In direct comparative assays, Talactoferrin Alfa (TLf) exhibited weaker effects on inducing apoptosis and cell differentiation compared to bovine lactoferrin (bLf). Specifically, bLf was more potent in enhancing CCL20 secretion, a chemokine involved in anti-tumor immunity [1].

Cancer In Vitro Apoptosis Cell Differentiation

Clinical Failure to Improve Survival in NSCLC (FORTIS-M Phase III Trial)

The Phase III FORTIS-M trial (NCT00707304), a randomized, double-blind, placebo-controlled study, assessed Talactoferrin Alfa (TLF) in 742 patients with advanced NSCLC who had failed two or more prior regimens. The study found no improvement in overall survival (OS) or progression-free survival (PFS) compared to placebo [1][2].

Non-Small Cell Lung Cancer Phase III Clinical Trial Efficacy

Safety Profile Comparable to Placebo in Advanced NSCLC

In the phase III FORTIS-M trial, the safety profile of Talactoferrin Alfa was directly compared to placebo. The incidence of Grade 3-4 adverse events (AEs) and serious AEs was not statistically different between the two arms [1].

Safety Tolerability Phase III Non-Small Cell Lung Cancer

Validated Application Scenarios for Talactoferrin Alfa in Research and Development


Investigating Oral Immunomodulation Mechanisms

Researchers studying the oral administration of immunomodulatory proteins can utilize Talactoferrin Alfa as a well-characterized tool. Its defined mechanism of action involves recruitment of dendritic cells in the gut-associated lymphoid tissue (GALT) [1]. The compound serves as a model for studying systemic immune responses initiated from the intestinal mucosa, as evidenced by pharmacodynamic data showing a statistically significant increase in circulating IL-18 following oral administration [2].

In Vitro Studies of Enteropathogenic E. coli (EPEC) Infection

Based on direct comparative evidence, Talactoferrin Alfa is a superior reagent for in vitro models of EPEC infection [3]. Its significantly stronger antibacterial effect against EPEC compared to bovine lactoferrin makes it the preferred choice for studies focused on preventing or treating gastrointestinal infections caused by this pathogen.

Topical Formulation for Diabetic Wound Healing Research

Talactoferrin Alfa has demonstrated efficacy in a phase 1/2 clinical study for promoting healing of diabetic neuropathic ulcers when applied as a topical gel [4]. The study showed that 2.5% and 8.5% gels led to a two-fold increase in the incidence of ≥75% wound healing compared to placebo (47% and 53% vs. 25%, respectively) [4]. This evidence supports its use in research on novel wound healing therapies, particularly those targeting chronic, non-healing wounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talactoferrin Alfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.